molecular formula C18H10Cl4N2O2S B4266786 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide

2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide

Cat. No. B4266786
M. Wt: 460.2 g/mol
InChI Key: JAORFFYRGAUXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide, also known as DTT, is a chemical compound that has been extensively studied due to its potential therapeutic applications. DTT belongs to the class of thiophene carboxamides and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cell survival. 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9. 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has been found to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide.

Future Directions

There are several future directions for research on 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide. One area of interest is the development of novel formulations of 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide that improve its solubility and bioavailability. Another area of interest is the identification of specific molecular targets of 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide, which could lead to the development of more targeted therapies. Finally, further studies are needed to assess the safety and efficacy of 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide in vivo, particularly in animal models of disease.

Scientific Research Applications

2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In addition, 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. 2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide has also been studied for its potential anti-viral properties, particularly against the HIV virus.

properties

IUPAC Name

2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl4N2O2S/c19-8-4-5-9(13(21)6-8)11-7-27-18(14(11)16(23)25)24-17(26)10-2-1-3-12(20)15(10)22/h1-7H,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAORFFYRGAUXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)-2-{[(2,3-dichlorophenyl)carbonyl]amino}thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide
Reactant of Route 5
2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
2-[(2,3-dichlorobenzoyl)amino]-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.